

Ozarelix Dosing Regimen Comparison & Experimental Protocols

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Compound Focus: Ozarelix

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The following data synthesizes information from Phase 2 clinical trials on **Ozarelix** for hormone-dependent prostate cancer.

Dosing and Efficacy Data Summary

The table below summarizes the key dosing regimens and their outcomes from **Ozarelix** Phase 2 trials.

Aspect	Loading Dose	Maintenance Dose
Objective	Rapidly achieve testosterone suppression to castration levels [1]	Maintain sustained testosterone suppression over the treatment period [2]
Typical Dosing (Intramuscular)	130 mg per cycle, administered via specific schedules (e.g., 65 mg, 100 mg, or 130 mg repeated over 28-day cycles) [3]	Lower dose administered on Days 28 and 56 after an initial loading dose [2]
Typical Dosing (Subcutaneous)	A loading dose administered subcutaneously, followed by...	...a lower maintenance dose on Days 28 and 56 [2]

Aspect	Loading Dose	Maintenance Dose
Reported Efficacy	At 130 mg/cycle, patients achieved castration-level testosterone suppression that lasted until at least Day 85 [3]	The primary goal was sustained castration (testosterone ≤ 0.5 ng/mL) from Day 28 through Day 84 [2]
Tumor Response (PSA)	A 97% PSA response rate was observed in patients with continuous testosterone suppression [3]	Effects on PSA levels were a secondary outcome measure [2]
Tolerability	Well tolerated at all dosages tested (65 mg, 100 mg, 130 mg) [3]	Safety compared to an active comparator (goserelin) in a Phase 2b trial [2]

Detailed Experimental Protocols

The data in the table above is derived from specific clinical trial designs. Here is a detailed breakdown of the methodologies.

Phase 2 Trial with Intramuscular (IM) Administration

This earlier study focused on defining an effective and tolerable intramuscular dosing regimen.

- **Study Design:** Open-label, Phase 2 trial conducted in Europe [3].
- **Patient Population:** 64 enrolled patients with hormone-dependent prostate cancer [3].
- **Dosing Groups:** **Ozarelix** was administered intramuscularly at doses of **65 mg, 100 mg, or 130 mg** according to different schedules over three 28-day cycles. The total cumulative dose per patient ranged from 230 mg to 390 mg [3].
- **Primary Endpoint:** To define the most tolerable dosage regimen that ensures continuous suppression of testosterone to castration levels (**< 0.5 ng/mL**) over a three-month period [3].
- **Secondary Endpoint:** Tumor response as measured by a **$\geq 50\%$ reduction in serum PSA levels** from baseline [3].
- **Key Finding:** The **130 mg per cycle** dose showed the greatest continuous suppression, maintaining castration levels until at least day 85 [3].

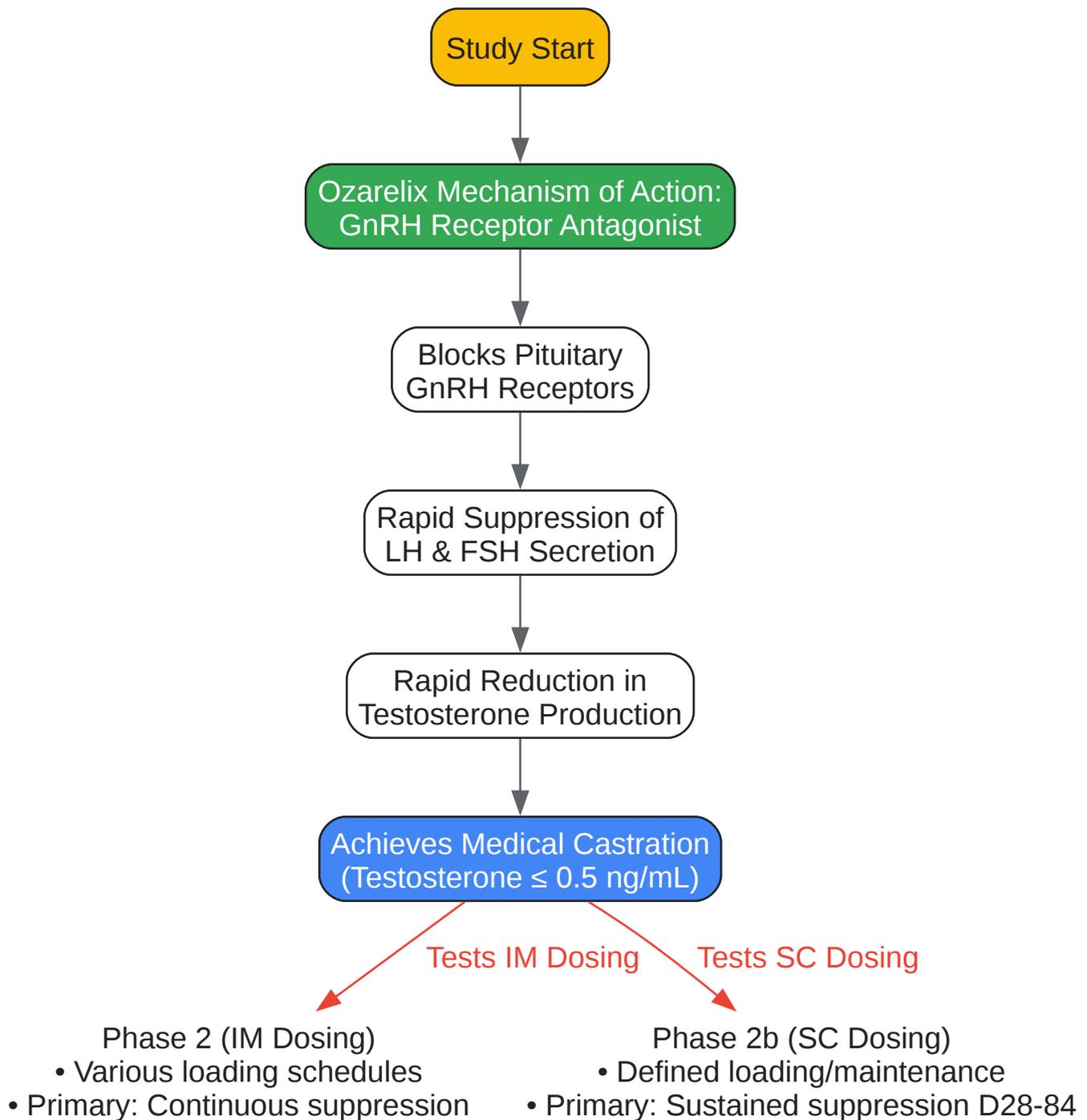
Phase 2b Trial with Subcutaneous (SC) Administration

This later study was designed as a more robust, comparative trial using a subcutaneous formulation.

- **Study Design:** International, multi-center, randomized, open-label study [2].
- **Patient Population:** Planned to enroll 150 patients with prostate cancer requiring hormonal treatment [2].
- **Randomization:** Patients were randomized in a **2:1 ratio to either Ozarelix or ZOLADEX (goserelin acetate)** [2].
- **Dosing Protocol:**
 - **Ozarelix Arm:** A **loading dose** of subcutaneous **Ozarelix**, followed by a **lower maintenance dose on Days 28 and 56** [2].
 - **Goserelin Arm:** Goserelin administered subcutaneously at randomization and again on Days 28 and 56 [2].
- **Treatment Duration:** All patients were followed for **84 days** [2].
- **Primary Efficacy Outcome:** The percentage of patients achieving and maintaining testosterone **≤0.5 ng/mL from Day 28 through Day 84** [2].
- **Secondary Outcomes:**
 - Percentage of patients experiencing testosterone surge (a "flare" reaction) in the first two weeks [2].
 - Effects on Prostate Specific Antigen (PSA) levels [2].
 - Overall safety comparison between the two drugs [2].

Mechanism of Action and Testing Workflow

Ozarelix is a Luteinizing Hormone-Releasing Hormone (LHRH) antagonist. Its mechanism and the logical flow of the clinical trials can be visualized as follows.



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Interpretation and Context

- **Rationale for Dosing Strategy:** The use of a loading dose is common for GnRH antagonists to quickly occupy pituitary receptors and compete with endogenous GnRH, leading to a rapid drop in

testosterone. The maintenance dose is then optimized to sustain this suppression without overdosing the patient [1] [4].

- **Advantage over Agonists:** Unlike GnRH agonists (like goserelin), which cause an initial "testosterone surge," LHRH antagonists like **Ozarelix** block the receptor directly, avoiding this flare phenomenon. This was a key secondary outcome measured in the Phase 2b trial [2] [4].
- **Evolving Formulations:** The transition from IM to SC administration in clinical development is often aimed at improving patient convenience and the pharmacokinetic profile of the drug.

Important Limitations and Future Directions

- **Limited Direct Comparators:** The available search results provide detailed protocols for **Ozarelix** but do not contain head-to-head quantitative data against other GnRH antagonists (like degarelix or relugolix) using the same trial designs [5] [4].
- **Status of Development:** The most recent information on **Ozarelix** in the search results is from 2019 regarding the commencement of a Phase 2b trial. The current development status and results of that specific trial are not provided in these search results. Further research is needed to find more recent clinical outcomes or regulatory approvals.
- **Future Research:** For a complete comparison guide, you would need to investigate more recent clinical publications and trial registries for results of the Phase 2b SC trial and any subsequent Phase 3 trials, as well as direct comparative studies with other agents in the class.

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